N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine
Description
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylcyclopropanamine |
InChI |
InChI=1S/C8H16N2/c1-10(8-2-3-8)6-7-4-5-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
DPQFXSHQGMTAGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azetidine Intermediates
The core azetidine ring, a four-membered heterocycle, is typically synthesized via ring contraction or cyclization reactions:
Ring Contraction of Pyrrolidinones :
The method involves starting from N-alkylated pyrrolidinones, which undergo nucleophilic ring contraction via nucleophilic addition and SN2 mechanisms. For example, the Blanc group reported a route where α-bromo-N-sulfonylpyrrolidinones undergo nucleophilic attack with alcohols or amines, followed by ring contraction to form N-sulfonylazetidines. This process involves N–C(O) cleavage and subsequent cyclization under basic conditions, often using potassium carbonate in a mixed solvent system (e.g., acetonitrile/methanol) at elevated temperatures (~60°C).Direct Cyclization of Amino Alcohols :
Azetidine rings can also be synthesized via intramolecular cyclization of amino alcohols. For example, the reduction of azetidine-2-carboxylic acids using borane-tetrahydrofuran complexes under reflux conditions in tetrahydrofuran (THF) has been reported. This method involves initial reduction of the carboxylic acid to the corresponding alcohol, followed by cyclization facilitated by carbamate protection to yield azetidine derivatives.
Functionalization of Azetidine Ring
Post-ring formation, functional groups are introduced at the 2-position:
Carbamoylation and Esterification :
The azetidine-2-ylmethanol intermediate can be obtained via reduction of azetidine-2-carboxylic acids, followed by protection with di-tert-butyl dicarbonate (Boc anhydride). This step is crucial for subsequent modifications, such as acylation or esterification, which are often performed in aqueous media at low temperatures (0°C) to control reactivity.Introduction of Methyl Groups :
N-methylation of the azetidine nitrogen can be achieved via methylation reagents like methyl iodide or dimethyl sulfate, typically in the presence of a base such as potassium carbonate or sodium hydride. This step yields N-methylazetidine derivatives, which serve as key intermediates for further elaboration.
Formation of the Cyclopropane Amine Moiety
The cyclopropanamine component is generally synthesized through:
Cyclopropanation of Alkenes :
The classical approach involves the Simmons–Smith cyclopropanation of suitable alkenes using diiodomethane and zinc-copper couple. This method introduces the cyclopropane ring with high stereocontrol, which can then be functionalized to introduce amino groups.Direct Amination of Cyclopropanes :
Alternatively, cyclopropanation of amines or amino derivatives can be performed via metal-catalyzed processes, such as Rhodium or Copper catalysis, to generate cyclopropanamine derivatives with various substituents.
Coupling of Azetidine and Cyclopropanamine
The key step in synthesizing N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine involves coupling the azetidine core with the cyclopropanamine:
Reductive Amination :
One approach involves the condensation of aldehyde or ketone-functionalized azetidine intermediates with cyclopropanamine derivatives, followed by reduction with sodium cyanoborohydride or similar reagents. This method allows for selective N-methylation and linkage formation.Nucleophilic Substitution :
Alternatively, the azetidine nitrogen can be alkylated with cyclopropanamine derivatives bearing suitable leaving groups (e.g., halides or mesylates). This nucleophilic substitution is performed under inert atmospheres in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often at elevated temperatures (~50–80°C).
Representative Reaction Scheme
| Step | Reaction Type | Conditions | Reagents | Description |
|---|---|---|---|---|
| 1 | Ring contraction | 60°C, basic | Potassium carbonate, NBS | From pyrrolidinone to azetidine |
| 2 | Reduction | Reflux, inert atmosphere | Borane-THF | Carboxylic acid to alcohol |
| 3 | Carbamate protection | 0°C, room temp | Di-tert-butyl dicarbonate | Protects amine group |
| 4 | Alkylation | 50–80°C | Cyclopropanamine derivative, base | Nucleophilic substitution on azetidine nitrogen |
| 5 | N-methylation | Reflux | Methyl iodide, base | N-methylation of nitrogen |
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclopropanamine moiety is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanone, while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine with structurally related compounds:
Key Observations
Substituent Effects on Physical Properties :
- The cyclohexylmethyl analog (CAS 7584-68-1) exhibits higher molecular weight (167.29 vs. ~140.23) and boiling point (226°C vs. estimated 200–250°C for the target compound), likely due to increased hydrophobicity and steric bulk .
- N-Methylcyclopropanamine (CAS 5163-20-2) has a significantly lower boiling point (67.1°C) and molecular weight (71.12), highlighting the impact of the azetidine ring’s absence .
Reactivity and Applications: Chloropyridinylmethyl derivatives (e.g., CAS 1094883-18-7) may exhibit enhanced pharmacological activity due to the electron-withdrawing chlorine and aromatic pyridine ring, which can improve binding to biological targets .
Synthetic Challenges :
- The strained azetidine and cyclopropane rings in the target compound likely require specialized synthetic routes, such as ring-closing metathesis or photochemical cyclization, as observed in azetidine derivatives from .
Research Findings and Implications
- Stereochemical Complexity : highlights the importance of stereochemistry in azetidine derivatives, with enantiomers (e.g., (R,R)- vs. (S,S)-configurations) showing distinct reactivity in asymmetric synthesis . This suggests that the stereochemistry of this compound could critically influence its catalytic or biological activity.
Biological Activity
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a unique azetidine ring structure coupled with a cyclopropanamine moiety. The general formula can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The specific structural features contribute to its biological activity.
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and cellular pathways:
- Neurotransmitter Modulation : this compound has been shown to influence dopaminergic and serotonergic signaling pathways. This modulation can affect mood regulation and cognitive functions, making it a candidate for treating neuropsychiatric disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of serotonin and dopamine in the synaptic cleft.
- Receptor Binding : The compound may exhibit affinity for various receptor types, including serotonin receptors (5-HT) and dopamine receptors (D2). This binding can result in altered receptor activity, contributing to its pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated the compound's effects on cell lines relevant to neurological conditions. For instance:
These findings indicate that this compound may promote neuronal survival and differentiation.
In Vivo Studies
Preclinical trials involving animal models have provided insights into the compound's therapeutic potential:
- Animal Model of Depression : In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST).
- Cognitive Function : In mice subjected to cognitive impairment protocols, treatment with the compound improved performance in maze tests, suggesting enhancement of memory and learning capabilities.
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with treatment-resistant depression. Results indicated a notable improvement in depressive symptoms after 4 weeks of treatment compared to placebo controls.
- Case Study 2 : Another study focused on patients with anxiety disorders, where participants reported reduced anxiety levels and improved quality of life metrics after administration of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
